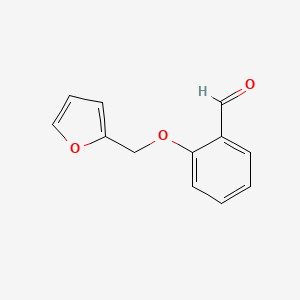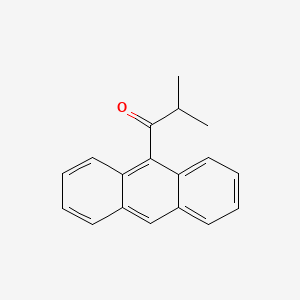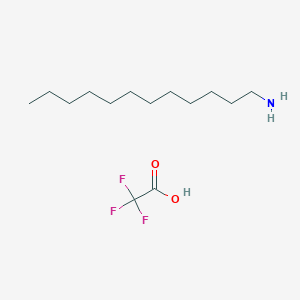
Trifluoroacetic acid--dodecan-1-amine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetic acid–dodecan-1-amine (1/1) is a compound formed by the combination of trifluoroacetic acid and dodecan-1-amine in a 1:1 molar ratio. Trifluoroacetic acid is a strong acid with the chemical formula CF₃COOH, known for its high acidity and use in various chemical reactions. Dodecan-1-amine, also known as laurylamine, is a long-chain primary amine with the chemical formula C₁₂H₂₇N. The combination of these two compounds results in a unique compound with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trifluoroacetic acid–dodecan-1-amine (1/1) typically involves the direct reaction of trifluoroacetic acid with dodecan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{CF}3\text{COOH} + \text{C}{12}\text{H}_{27}\text{NH}2 \rightarrow \text{CF}3\text{COO}-\text{NH}_3+\text{C}{12}\text{H}{27} ]
The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature until the reaction is complete. The product is then isolated by evaporation of the solvent and purified by recrystallization.
Industrial Production Methods
Industrial production of trifluoroacetic acid–dodecan-1-amine (1/1) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production and quality control.
Análisis De Reacciones Químicas
Types of Reactions
Trifluoroacetic acid–dodecan-1-amine (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it acts as a nucleophile and replaces other functional groups.
Acid-Base Reactions: The compound can act as both an acid and a base, depending on the reaction conditions. The trifluoroacetic acid component can donate a proton, while the amine component can accept a proton.
Condensation Reactions: The amine group can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize the amine group to form corresponding nitro or nitroso compounds.
Reducing Agents: Lithium aluminum hydride or sodium borohydride can reduce the imine or amide derivatives back to the amine.
Acidic and Basic Conditions: The compound can be protonated or deprotonated under acidic or basic conditions, respectively.
Major Products Formed
Imines and Amides: Formed through condensation reactions with carbonyl compounds.
Nitro and Nitroso Compounds: Formed through oxidation reactions.
Substituted Amines: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Trifluoroacetic acid–dodecan-1-amine (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and imines. It also serves as a catalyst in various chemical reactions.
Biology: Employed in the study of protein and peptide chemistry, where it aids in the purification and analysis of peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of trifluoroacetic acid–dodecan-1-amine (1/1) involves its ability to participate in acid-base reactions and nucleophilic substitution reactions. The trifluoroacetic acid component can donate a proton, while the dodecan-1-amine component can accept a proton. This dual functionality allows the compound to interact with various molecular targets and pathways, facilitating chemical transformations and biological interactions.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoroacetic Acid: A strong acid used in organic synthesis and as a solvent.
Dodecan-1-amine: A long-chain primary amine used in the production of surfactants and detergents.
Trichloroacetic Acid: Similar to trifluoroacetic acid but with chlorine atoms instead of fluorine atoms.
Lauric Acid: A long-chain fatty acid similar to dodecan-1-amine but with a carboxylic acid group instead of an amine group.
Uniqueness
Trifluoroacetic acid–dodecan-1-amine (1/1) is unique due to the combination of a strong acid and a long-chain amine in a single compound. This combination imparts distinct properties, such as enhanced solubility in organic solvents and the ability to participate in a wide range of chemical reactions. The compound’s dual functionality makes it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
76858-67-8 |
|---|---|
Fórmula molecular |
C14H28F3NO2 |
Peso molecular |
299.37 g/mol |
Nombre IUPAC |
dodecan-1-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H27N.C2HF3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;3-2(4,5)1(6)7/h2-13H2,1H3;(H,6,7) |
Clave InChI |
PHVUNKHLOSGLGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


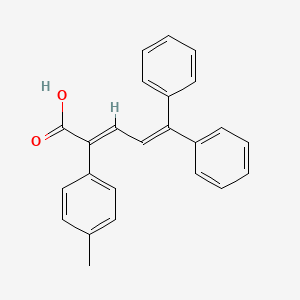

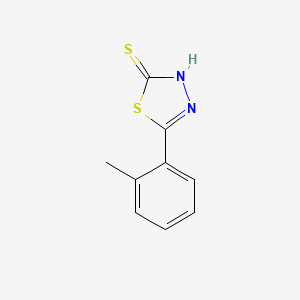
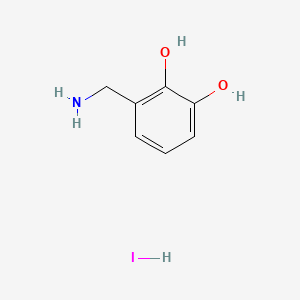
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)

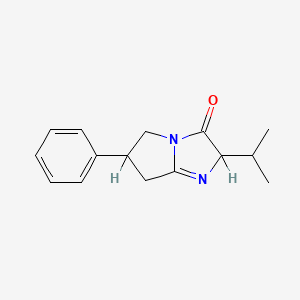

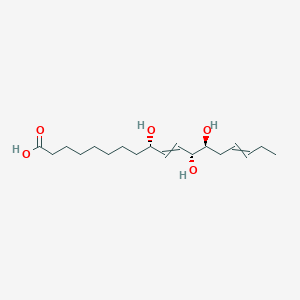
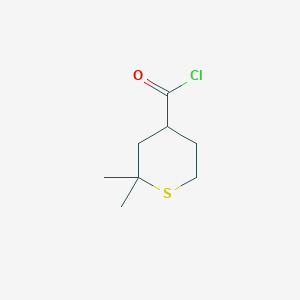
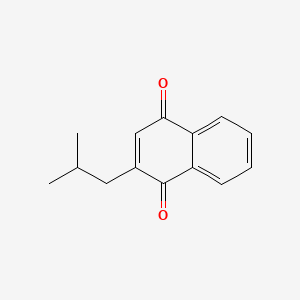
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
